Home > Products > Screening Compounds P47861 > 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline - 866018-50-0

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

Catalog Number: EVT-2642618
CAS Number: 866018-50-0
Molecular Formula: C19H14Cl2N2
Molecular Weight: 341.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The molecule “6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline” is a quinazoline derivative. Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . The specific structure and properties of this molecule can be inferred from its name, but there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline” can be deduced from its name. It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is a benzene ring and the other is a pyrimidine ring. The molecule also contains a 3,4-dichlorophenyl group and a methyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For quinazoline derivatives, these properties can vary widely . Unfortunately, the specific physical and chemical properties of “6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline” are not detailed in the available literature .

Overview

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are characterized by a fused benzene and quinazoline ring structure, often exhibiting significant pharmacological properties. This particular compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various diseases.

Source

The compound can be synthesized through several established methods in organic chemistry, leveraging the reactivity of its functional groups. The literature provides various synthetic routes that highlight its versatility and the potential for modification to enhance its biological activity.

Classification

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is classified as a dihydroquinazoline derivative. This classification is significant as it indicates the compound's structural features and potential reactivity patterns, which are critical for understanding its biological interactions.

Synthesis Analysis

Methods

The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as 2-amino benzaldehyde derivatives with substituted phenyl compounds. For instance, a reaction between 3,4-dichlorobenzaldehyde and 2-methyl-1-amino-phenyl may yield the desired quinazoline structure.
  2. Reduction Reactions: The reduction of nitro or carbonyl groups in intermediates can also be employed to form the final product. For example, using stannous chloride in methanol can effectively reduce nitro groups to amines.
  3. Condensation Reactions: Condensation reactions involving aldehydes and amines are crucial in constructing the quinazoline backbone. This step typically requires careful control of reaction conditions to ensure high yields.

Technical Details

The synthesis generally requires specific conditions such as refluxing in solvents like ethanol or acetic acid, and the use of catalysts or reducing agents to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline features:

  • A quinazoline core with a fused benzene ring.
  • A dichlorophenyl group at position 6.
  • A methyl group at position 2.
  • The dihydro component indicates partial saturation of the quinazoline ring.

Data

The molecular formula is C15H13Cl2NC_{15}H_{13}Cl_{2}N, with a molecular weight of approximately 292.18 g/mol. Structural analysis through X-ray crystallography may provide insights into bond lengths and angles, aiding in understanding reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for further functionalization.
  2. Oxidation and Reduction: The dihydroquinazoline moiety can be oxidized to form more stable quinazolines or reduced to enhance bioactivity.
  3. Condensation Reactions: It can participate in further condensation reactions with other electrophiles or nucleophiles to create more complex structures.

Technical Details

Understanding these reactions involves analyzing reaction mechanisms and conditions that favor specific pathways, which are essential for optimizing synthetic routes in drug development.

Mechanism of Action

Process

The mechanism of action for compounds like 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline often involves interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes, altering their function.
  2. Receptor Modulation: It could modulate receptor activity by fitting into binding sites and influencing downstream signaling pathways.

Data

Studies have shown that similar compounds exhibit activity against various targets such as kinases or G-protein coupled receptors (GPCRs), which could be extrapolated to predict the behavior of this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide may vary based on substitutions on the quinazoline ring.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity patterns depend on substituents; electron-withdrawing groups like chlorine enhance electrophilicity.

Relevant data from studies suggest that modifications can lead to enhanced solubility or bioavailability, which are crucial for therapeutic applications.

Applications

Scientific Uses

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline has potential applications in:

  1. Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer or infectious diseases due to its structural properties.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms or receptor interactions.
  3. Chemical Biology: Serves as a tool compound in exploring biochemical pathways influenced by quinazoline derivatives.
Synthetic Methodologies for 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

Fragment-Based Combinatorial Screening Approaches

Fragment-based combinatorial screening provides a strategic methodology for identifying core structural motifs that exhibit high binding affinity toward biological targets relevant to quinazoline therapeutics. This approach leverages low-molecular-weight fragments (<300 Da) that collectively sample broader chemical space compared to traditional high-throughput screening libraries [1] [2]. For 6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline development, screening typically employs biophysical validation techniques to detect weak fragment-protein interactions (K~d~ = μM–mM range). Primary screening against therapeutic targets (e.g., kinases, epigenetic regulators) utilizes thermal shift assays, where target protein thermal stability (T~m~) increases upon fragment binding. Fragments inducing ΔT~m~ ≥ 0.5°C advance to secondary validation via NMR spectroscopy [6].

Table 1: Fragment Screening Techniques for Quinazoline Core Identification

TechniqueThroughputSensitivityKey ParametersQuinazoline Applicability
Thermal Shift AssayHighModerateΔT~m~ ≥ 0.5°C; Fragment conc. 10 mMIdentifies benzoquinazoline fragments stabilizing oncological targets
WaterLOGSY NMRMediumHighLigand signal inversion; K~d~ 0.1–10 mMValidates aromatic fragment binding to hydrophobic pockets
STD NMRMediumHighEpitope mapping; K~d~ 0.1–10 mMConfirms 3,4-dichlorophenyl moiety interactions
ITC (Validation)LowVery HighDirect K~d~, ΔH, ΔS measurementQuantifies dihydrobenzo[h]quinazoline fragment affinity

Secondary NMR screening employs Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) and Saturation Transfer Difference (STD) experiments to confirm binding specificity. WaterLOGSY identifies binders through altered magnetization transfer between water protons and fragment protons, while STD detects saturation transfer from protein to bound fragments. For quinazoline scaffolds, fragments containing dichlorophenyl or dihydrobenzo groups show enhanced binding signals when targeting hydrophobic enzyme pockets [2] [6]. Validated hits undergo "fragment growing" by computational docking, where substituents are added to the quinazoline core to optimize steric and electronic complementarity with the target active site. This approach efficiently navigates structure-activity relationship development while minimizing synthetic overhead [6] [10].

Multi-Step Organic Synthesis Pathways Involving Anthranilic Acid Derivatives

Anthranilic acid serves as a foundational building block for constructing the quinazoline core of 6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline. The Niementowski reaction provides a robust route where anthranilic acid derivatives undergo condensation with ortho-carbonyl donors (e.g., acetic anhydride, orthoesters) under thermal conditions (125–130°C) to yield 2-substituted-4(3H)-quinazolinones [1] [3]. For the target compound, anthranilic acid is first functionalized at the C6 position to establish the benzo[h] fusion prerequisite. This involves electrophilic bromination or nitration, followed by palladium-catalyzed Suzuki coupling to install the 3,4-dichlorophenyl group prior to ring closure [3] [5].

Table 2: Key Synthetic Stages Using Anthranilic Acid Derivatives

StageReagents/ConditionsIntermediateYield RangeCritical Control Parameters
Anthranilate FunctionalizationBr~2~/AcOH; 0°C → rt6-Bromoanthranilic acid70–85%Stoichiometric bromine; temperature control
Dichlorophenyl Installation3,4-Dichlorophenylboronic acid; Pd(PPh~3~)~4~, Na~2~CO~3~, dioxane/H~2~O; 80°C6-(3,4-Dichlorophenyl)anthranilic acid60–75%Oxygen exclusion; catalyst loading (5 mol%)
Cyclization (Niementowski)Acetic anhydride/neat; reflux2-Methyl-3,4-dihydrobenzo[h]quinazolin-4-one50–65%Anhydrous conditions; reaction time (6–8 h)
Selective ReductionNaBH~4~/NiCl~2~; MeOH/THF; 0°C6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline40–55%Temperature control; borohydride addition rate

An optimized pathway employs 6-amino-3-bromo-2-methylbenzonitrile as the anthranilic acid equivalent. Copper(I)-mediated reductive coupling with 3,4-dichlorophenyl iodide installs the aryl group, followed by acid hydrolysis to regenerate the carboxylic acid functionality. Subsequent cyclization with acetyl chloride in diglyme at 150°C directly affords the 2-methyl-5,6-dihydrobenzo[h]quinazoline scaffold. This sequence achieves regioselectivity by exploiting the ortho-directing capability of the amino group during halogenation and the electrophilic bias of the nitrile during cyclization [3] [5]. Critical challenges include suppressing N-methylation at N3 during reduction and preventing over-reduction of the dihydroquinazoline ring system, necessitating controlled use of NaBH~4~ with NiCl~2~ catalyst at 0°C [5] [9].

Catalytic Strategies for Benzannulation and Ring Closure

Benzannulation methodologies efficiently construct the tetracyclic benzo[h]quinazoline system through convergent pericyclic cascades. The Danheiser benzannulation, a cornerstone technique, employs vinylketenes generated in situ from α´-diazo-α,β-enones under photochemical Wolff rearrangement. These ketenes undergo regioselective [2+2] cycloaddition with functionalized alkynes—notably trialkylsilyloxyacetylenes—followed by electrocyclic ring-opening and 6π-electrocyclization to yield resorcinol intermediates [4] [7] [8]. For quinazoline synthesis, the alkyne component incorporates nitrogen functionality, such as a masked cyano group or protected amine, to enable subsequent heterocyclization.

Table 3: Catalytic Systems for Benzannulation in Quinazoline Synthesis

Catalyst/SystemAlkyne PartnerTemperatureCyclization EfficiencyRegioselectivity
Photochemical Wolff (No Catalyst)(TIPS)O-C≡C-ArDichloroethane reflux55–70%High (dictated by alkyne electronics)
Co-dppp/Zn/ZnI~2~ (DCM)Conjugated enynes25°C85–90%Moderate (A:B = 78:22)
Co-dppp/Zn/ZnI~2~ (THF)Conjugated enynes25°C80–85%High reversed (A:B = 7:93)
[Pd~2~(dba)~3~]/PPh~3~Terminal alkynes80°C65–75%Controlled by allyl fragment

Cobalt-catalyzed benzannulation demonstrates exceptional solvent-dependent regiocontrol. Using [Co(dppp)] catalysts (dppp = 1,3-bis(diphenylphosphino)propane) with Zn and ZnI~2~ additives, conjugated enynes yield symmetrical benzannulation products in dichloromethane. Conversely, tetrahydrofuran solvent reverses selectivity toward unsymmetrical 6-(3,4-dichlorophenyl)-substituted phenols due to altered coordination geometry at the cobalt center. Palladium catalysis provides complementary regioselectivity via oxidative coupling; (η³-C~3~H~5~)Pd(CH~3~CN)~2~ mediates annulation between allyl acetate and alkynyl-dichlorophenyl precursors, where the allyl fragment incorporates regioselectively at C5 of the nascent dihydroquinazoline ring [4] [8]. The resorcinol products undergo Skraup-type quinazoline formation upon treatment with ammonium acetate and an oxidizing agent (e.g., nitrobenzene), completing the tetracyclic system in a single step.

Regioselective Functionalization of the Quinazoline Core

Regioselective modification of the 5,6-dihydrobenzo[h]quinazoline scaffold enables precise optimization of electronic and steric properties. Electrophilic aromatic substitution (SEAr) occurs preferentially at C8 due to activation by the electron-rich N3-C4 imine moiety, while nucleophilic substitution favors C2 and C4 positions. The C2 methyl group undergoes KMnO~4~-mediated oxidation to carboxylic acid, enabling amide coupling for side chain diversification [3] [9]. N3 alkylation employs propargyl bromide under phase-transfer conditions (K~2~CO~3~/TBAB/DMF) to install alkynyl handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), appending triazole-acetamide pharmacophores that enhance target engagement [9].

Table 4: Regioselective Functionalization Strategies

PositionReaction TypeReagents/ConditionsProduct FunctionalityImpact on Physicochemical Properties
C2-MethylOxidationKMnO~4~, pyridine/H~2~O; 80°CCarboxylic acidIncreases hydrophilicity (clogP ↓ 1.5–2.0 units); enables conjugation
C4Nucleophilic Aromatic SubstitutionArNH~2~, DIPEA, DMSO; 120°C4-AnilinoEnhances π-stacking; modulates electron density
N3AlkylationPropargyl bromide, K~2~CO~3~, DMF; 25°CPropargylIntroduces click chemistry handle
C8BrominationBr~2~, AcOH; 0°CBromoEnables Suzuki cross-coupling for biaryl diversification

The 3,4-dichlorophenyl moiety at C6 undergoes directed ortho-lithiation using n-BuLi/TMEDA at -78°C, followed by electrophilic quenching with dimethylformamide or CO~2~ to install aldehyde or carboxylic acid functionality. This strategy exploits the ortho-directing capability of the proximal chlorine atom while preserving the dihydroquinazoline saturation. Computational modeling (DFT calculations) predicts reactivity patterns: Mulliken charge analysis confirms C8 as the most electron-rich ring position (charge density: -0.22e), while Fukui indices indicate C2 as the preferred site for nucleophilic attack (f⁻ = 0.075). These predictions align with experimental bromination and amination outcomes [3] [6] [9]. Late-stage diversification via halogen-metal exchange at C8-brominated derivatives provides access to analogs bearing heteroaryl, cyano, or trifluoromethyl groups that fine-tune target affinity and metabolic stability.

Properties

CAS Number

866018-50-0

Product Name

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

IUPAC Name

6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

Molecular Formula

C19H14Cl2N2

Molecular Weight

341.24

InChI

InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3

InChI Key

FIYMKYMGVVYCBM-UHFFFAOYSA-N

SMILES

CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.